Benzothiazole hydrochloride

Solubility Formulation Pharmaceutical Chemistry

Procure Benzothiazole hydrochloride (CAS 54617-48-0) to replace the liquid, poorly water-soluble free base with a crystalline solid that ensures precise stoichiometry, easy handling, and enhanced aqueous solubility. This 95% pure salt is a stable starting material for medicinal chemistry synthesis and a validated negative control for benzothiazole-based screening cascades.

Molecular Formula C7H6ClNS
Molecular Weight 171.65 g/mol
CAS No. 54617-48-0
Cat. No. B15468163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole hydrochloride
CAS54617-48-0
Molecular FormulaC7H6ClNS
Molecular Weight171.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CS2.Cl
InChIInChI=1S/C7H5NS.ClH/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H;1H
InChIKeyQVVAWONRFLJUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzothiazole Hydrochloride CAS 54617-48-0: Technical Specifications and Procurement Baseline


Benzothiazole hydrochloride (CAS 54617-48-0) is the hydrochloride salt of the bicyclic heterocyclic compound benzothiazole . This salt form is typically a solid, contrasting with the liquid form of the free base, and is offered with a typical purity of 95% for research applications [1]. As a derivative of the benzothiazole scaffold, it is utilized as a building block in the synthesis of more complex molecules with a wide range of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory properties [2].

Procurement Alert: Why Benzothiazole Hydrochloride Cannot Be Directly Substituted by the Free Base


Direct substitution of benzothiazole hydrochloride with the benzothiazole free base (CAS 95-16-9) is not a like-for-like exchange due to fundamental differences in physical state and solubility . The hydrochloride salt is a crystalline solid, whereas the free base is a liquid at room temperature [1]. This difference in form impacts handling, formulation, and stability. Crucially, the hydrochloride salt formation is a common strategy to enhance aqueous solubility compared to the parent compound, a critical property for many applications including biological assays and pharmaceutical formulation [2]. Therefore, selecting the specific salt form is a necessary specification for experimental reproducibility and process compatibility.

Benzothiazole Hydrochloride: Quantified Differentiation Against Free Base and Analogs


Aqueous Solubility Enhancement: Salt Form vs. Free Base

The formation of a hydrochloride salt is a widely used strategy to enhance the aqueous solubility of poorly soluble parent compounds [1]. While direct quantitative solubility data for benzothiazole hydrochloride is not available from the prioritized sources, the principle of solubility enhancement via salt formation is well-established, with studies showing solubility increases of 10 to 20 times for other compounds like telmisartan upon hydrochloride salt formation [1]. The free base of benzothiazole is reported to have a solubility of only 4.3 g/L in water, making it only slightly soluble . Therefore, the hydrochloride form is a prerequisite for experiments or processes requiring higher aqueous concentrations.

Solubility Formulation Pharmaceutical Chemistry

Antiproliferative Potential: A Benchmark from a Potent Amidino-Substituted Benzothiazole

While this study evaluates a more complex derivative, it establishes a performance benchmark for the benzothiazole scaffold. Compound 36c, an imidazolyl benzothiazole, demonstrated a strong and selective antiproliferative effect on HuT78 T-cell lymphoma cells with an IC50 of 1.6 µM, while showing no adverse cytotoxicity on normal BJ cells (IC50 > 100 µM) [1]. This contrasts with many other compounds in the same study which showed only marginal activity, highlighting that specific substitutions on the benzothiazole core are key to unlocking potent and selective biological activity [1].

Anticancer Antiproliferative Cell Cycle Arrest

Physical Form and Handling: Solid Salt vs. Liquid Free Base

Benzothiazole hydrochloride (CAS 54617-48-0) is typically supplied as a crystalline solid , whereas the parent compound, benzothiazole (CAS 95-16-9), is a liquid at room temperature with a melting point of 2°C . This difference in physical state is critical for several practical reasons, including ease of weighing, improved stability during storage and shipping, and compatibility with solid-dispensing automated systems .

Physical Chemistry Laboratory Handling Procurement

Benzothiazole Hydrochloride: Primary Applications Informed by Evidence


Chemical Synthesis Building Block for Advanced Derivatives

As a simple, solid benzothiazole salt, benzothiazole hydrochloride serves as a convenient and stable starting material for the synthesis of more complex benzothiazole-based molecules. Its use is supported by the extensive literature on benzothiazole derivatives as potent inhibitors and therapeutic agents, where the hydrochloride form is a common intermediate [1]. The solid form facilitates precise stoichiometry in reactions, a critical factor in synthetic chemistry.

Model Compound for Solubility and Formulation Studies

Benzothiazole hydrochloride is a practical model compound for investigating the impact of salt formation on physicochemical properties. Its well-defined contrast with the liquid, poorly water-soluble free base makes it suitable for comparative studies on solubility, dissolution rate, and crystallinity [1]. This is relevant for pharmaceutical formulation development where salt selection is a key step.

Inactive Control in Biological Screening of Benzothiazole Derivatives

Evidence shows that the biological activity of benzothiazole compounds is highly dependent on specific substitutions on the core scaffold [1]. The simple, unsubstituted benzothiazole hydrochloride is likely to exhibit only marginal or no activity in many assays. Therefore, it can be strategically procured and used as a negative control or baseline compound in screening cascades to validate the on-target effects of more elaborate, functionalized benzothiazole derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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